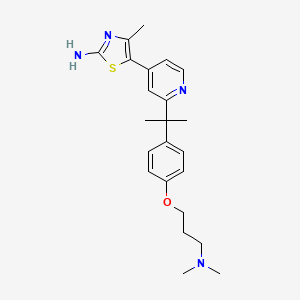
5-(2-(2-(4-(3-(Dimethylamino)propoxy)phenyl)propan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the available starting materials. Without specific literature or patents related to this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a pyridine ring (a six-membered ring with one nitrogen atom), a thiazole ring (a five-membered ring with one nitrogen atom and one sulfur atom), and a phenyl ring (a six-membered ring of carbon atoms, also known as a benzene ring). The presence of these rings suggests that the compound may have aromatic properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the dimethylamino group could participate in acid-base reactions, the phenyl ring could undergo electrophilic aromatic substitution, and the pyridine ring could act as a base or a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of polar functional groups (like the dimethylamino group) could make the compound soluble in polar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the exact arrangement of its atoms and the types of intermolecular forces present .Applications De Recherche Scientifique
Generation and Application of Structurally Diverse Libraries
Alkylation and Ring Closure Reactions : Compounds with structural features similar to the queried molecule have been used as starting materials in alkylation and ring closure reactions. These processes generate a structurally diverse library of compounds, potentially leading to new materials with unique properties for further research and application in various fields, including materials science and pharmaceutical research (Roman, 2013).
Synthesis of Novel Compounds
Dihydropyridine Derivatives : Similar dimethylamino-functionalized compounds have been utilized in the synthesis of 1,4-dihydropyridine derivatives. These derivatives are of interest due to their potential pharmacological activities, demonstrating the role of such compounds in the development of new therapeutic agents (Stanovnik et al., 2002).
Modification of Polymers for Medical Applications
Hydrogel Modification : Research has also been conducted on the modification of hydrogels through reactions with various amine compounds, including dimethylamino derivatives. These modifications can enhance the properties of hydrogels, making them more suitable for medical applications, such as drug delivery systems and tissue engineering (Aly & El-Mohdy, 2015).
Stabilization of G-Quadruplexes
G-Quadruplex Stabilization : Compounds with dimethylamino groups have been investigated for their ability to stabilize G-quadruplex DNA structures. This stabilization is crucial for the development of anticancer strategies, as G-quadruplexes play a significant role in the regulation of gene expression related to cancer progression (Blankson et al., 2013).
Propriétés
IUPAC Name |
5-[2-[2-[4-[3-(dimethylamino)propoxy]phenyl]propan-2-yl]pyridin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4OS/c1-16-21(29-22(24)26-16)17-11-12-25-20(15-17)23(2,3)18-7-9-19(10-8-18)28-14-6-13-27(4)5/h7-12,15H,6,13-14H2,1-5H3,(H2,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZYJRMOQXQXLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=NC=C2)C(C)(C)C3=CC=C(C=C3)OCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(2-(4-(3-(Dimethylamino)propoxy)phenyl)propan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



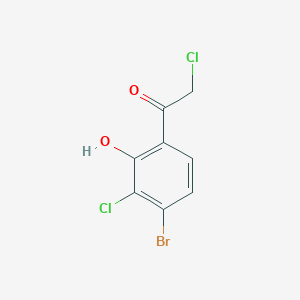
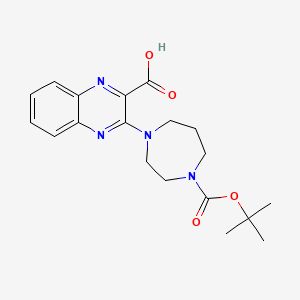
![t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B1409354.png)
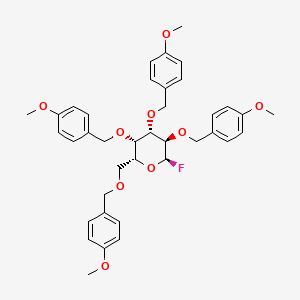
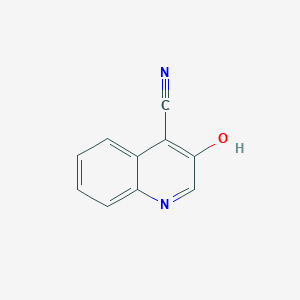

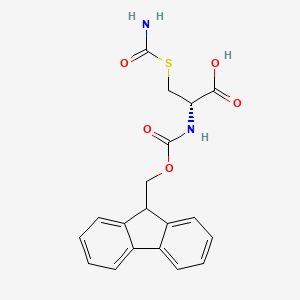

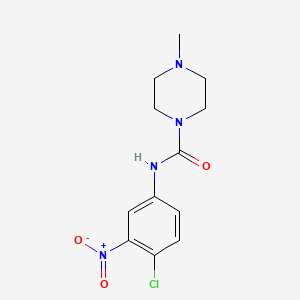
![4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B1409369.png)
![8-(3-(Difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B1409371.png)
![Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B1409372.png)

![4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazol-2-amine](/img/structure/B1409374.png)